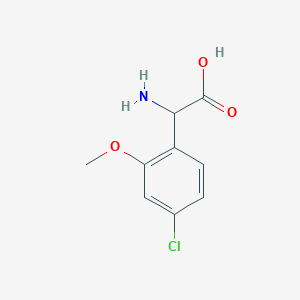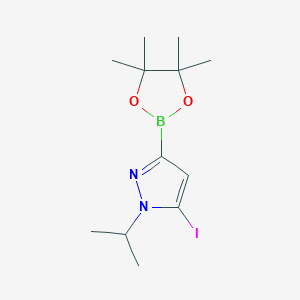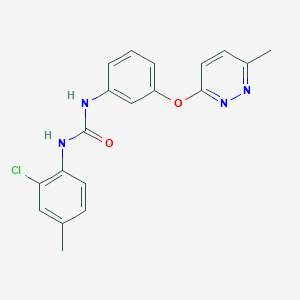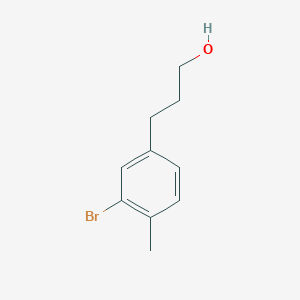
2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid” is a compound that is part of the 2-aminothiazole scaffold, which is a characteristic structure in drug development . This compound has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Synthesis Analysis
The synthesis of similar compounds involves multi-component reactions with substituted benzaldehydes and thiourea, producing pyrimidine scaffolds . Another method involves the neutralization of synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA), yielding 93–99% of the desired ionic liquids .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 2-aminothiazole scaffold . This scaffold is a heterocyclic compound containing sulfur and nitrogen .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid serves as a versatile intermediate in the synthesis of complex molecules. It's involved in the preparation of novel compounds through reactions like acylation, where its functional groups react with other chemical entities to form new derivatives with potential pharmaceutical applications. For instance, studies on the acylation of amines and pyrazole have led to the development of new amides and pyrazole derivatives, showcasing its utility in creating bioactive compounds (Arutjunyan et al., 2013).
Antimicrobial and Biological Evaluation
The compound's derivatives exhibit promising antimicrobial properties. Research into the synthesis of formazans from derivatives of this compound has revealed moderate antimicrobial activity against various bacterial and fungal strains. This highlights its potential in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Sah et al., 2014).
Corrosion Inhibition
In materials science, derivatives of this compound have been explored as corrosion inhibitors, offering protection for metals in acidic environments. This application is crucial for extending the lifespan of metal structures and components, reducing maintenance costs, and preventing failures. The compound's effectiveness in inhibiting corrosion has been demonstrated in studies, highlighting its potential in industrial applications (Bentiss et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is structurally similar to the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA) . MCPA belongs to the group of synthetic auxins, also known as growth regulators . The same group of agents also includes herbicides such as dicamba, mecoprop, and 2, 4-D . Therefore, it’s reasonable to infer that the primary targets of this compound could be similar to those of MCPA, which are plant growth regulators.
Mode of Action
It binds to auxin receptors and disrupts normal plant growth processes .
Biochemical Pathways
As a synthetic auxin, it is likely to affect the auxin signaling pathway, which plays a crucial role in coordinating many aspects of plant growth and development .
Result of Action
Based on its structural similarity to mcpa, it can be inferred that it might cause disruptions in normal plant growth processes .
Propiedades
IUPAC Name |
2-amino-2-(4-chloro-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYONYWMUVILLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B2863755.png)

![(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2863764.png)


![1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone](/img/structure/B2863768.png)
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)
![4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2863772.png)
![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)
![N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2863775.png)